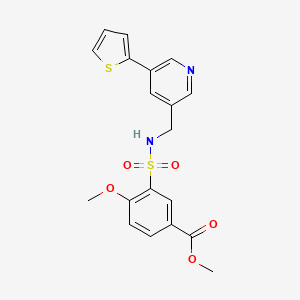

![molecular formula C19H16N4O4S2 B2490268 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-60-5](/img/structure/B2490268.png)

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

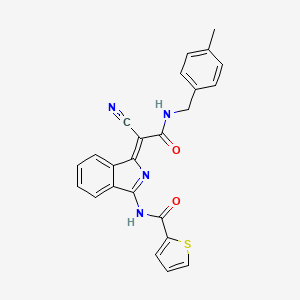

The compound belongs to a class of molecules known for their intricate structure and potential for various biological activities. These molecules often contain heterocyclic components like thiadiazole, benzo[d][1,3]dioxole, and carboxamide groups, which contribute to their chemical and physical properties and their potential interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including cyclization, amide bond formation, and substitution reactions. For example, compounds with benzo[d]oxazol and thiadiazole moieties have been synthesized through reactions involving single crystal X-ray diffraction methods and characterized by IR, NMR spectroscopy, and microanalyses (Marjani, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details about their crystalline form, hydrogen bonding, and the spatial arrangement of their functional groups. These structural features play a crucial role in their chemical reactivity and interaction with biological targets (Marjani, 2013).

Applications De Recherche Scientifique

Antiallergic Activity

Compounds similar to the requested chemical have been synthesized and tested for antiallergy activity. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives exhibited significant antiallergy effects in the rat PCA model, indicating potential applications in allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antihypertensive Effects

Benzimidazole derivatives bearing acidic heterocycles, including structures akin to the requested compound, have shown potent in vitro and in vivo angiotensin II receptor antagonistic activities, suggesting their use in treating hypertension (Kohara et al., 1996).

Antimicrobial and Anticancer Properties

Various derivatives, including those with 1,3,4-thiadiazole moieties, have demonstrated promising antimicrobial and anticancer properties. For instance, specific compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis, along with non-cytotoxic concentrations in mammalian cell lines (Palkar et al., 2017).

Protein-Tyrosine Phosphatase 1B Inhibition

Compounds structurally related to the requested chemical have demonstrated inhibition of protein-tyrosine phosphatase 1B (PTP-1B), a potential target for treating diabetes and obesity (Navarrete-Vázquez et al., 2012).

Nematicidal Activity

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, structurally related to the requested compound, have shown promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential applications in agriculture (Liu et al., 2022).

Mécanisme D'action

Target of Action

It’s known that compounds with athiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .

Action Environment

The solubility properties of thiazole could potentially be influenced by environmental factors such as ph and temperature .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-11-2-5-13(6-3-11)20-16(24)9-28-19-23-22-18(29-19)21-17(25)12-4-7-14-15(8-12)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEGCERIEDYCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)

![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)